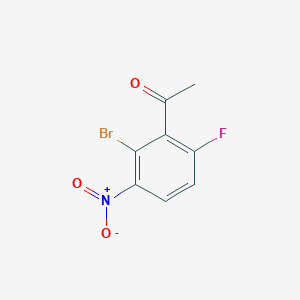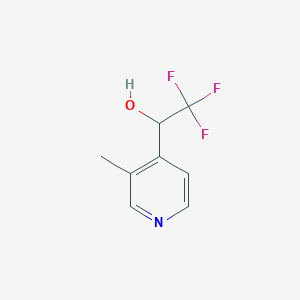
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like chloroform or acetic acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-substituted-6-fluoro-3-nitrophenyl)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of 1-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules . The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparison with Similar Compounds
- 1-(2-Fluoro-3-nitrophenyl)ethanone
- 1-(2-Bromo-3-nitrophenyl)ethanone
- 1-(2-Bromo-6-fluoro-4-nitrophenyl)ethanone
Uniqueness: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(2-bromo-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3 |
InChI Key |
UKZNMGKIWZWZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)



![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)


![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)



